molecular formula C13H8BrF3O B2966349 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene CAS No. 54846-20-7

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene

Cat. No.: B2966349
CAS No.: 54846-20-7
M. Wt: 317.105
InChI Key: AEDQRHJEKAYBDR-UHFFFAOYSA-N
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Description

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by a bromine atom, a phenoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 4-phenoxy-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

  • Nucleophilic Aromatic Substitution (NAS): Reaction of 1-bromo-2-(trifluoromethyl)benzene with phenol in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene undergoes various types of reactions, including:

  • Oxidation: Conversion to corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).

  • Substitution: Replacement of the bromine atom with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and heat.

  • Reduction: Zn, HCl, and reflux.

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Phenols, carboxylic acids.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Amides, esters.

Scientific Research Applications

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: In the study of enzyme inhibitors and receptor ligands.

  • Medicine: As a precursor for pharmaceuticals and in drug discovery.

  • Industry: In the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

  • Receptor Binding: Interacting with cellular receptors to modulate biological responses.

  • Signal Transduction: Influencing intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is compared with similar compounds such as:

  • 1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different reactivity and applications.

  • 4-Phenoxy-2-(trifluoromethyl)benzene: Lacks the bromine atom, leading to variations in chemical behavior and utility.

Uniqueness: The presence of both the bromine atom and the phenoxy group in this compound provides unique chemical properties that distinguish it from similar compounds, making it valuable in specific applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in organic synthesis, drug discovery, and material science.

Properties

IUPAC Name

1-bromo-4-phenoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDQRHJEKAYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of phenylboronic acid (1.20 g, 9.85 mmol) and 4-bromo-3-trifluoromethyl-phenol (1.18 g, 4.92 mmol) in DCM (50.00 mL) was added cupric acetate (1.34 g, 7.39 mmol), powdered 4 A molecular sieves and TEA (3.43 mL, 24.6 mmol) at rt. The resulting mixture was then stirred at rt for 24 h at ambient atmosphere. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in hexane).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.43 mL
Type
reactant
Reaction Step Three

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